2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid
Description
The compound 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid features a benzofuran core substituted at positions 2, 3, and 5. Key structural attributes include:
- Position 2: Methyl group.
- Position 3: Carboxylic acid moiety.
- Position 5: Bulky (2-methylphenyl)methoxy group.
Below, we compare it with structurally related benzofuran derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGXGXAOCWZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid typically involves the following steps :
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through an etherification reaction using 2-methylbenzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid, have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.
Case Study: Hepatocellular Carcinoma
A related compound demonstrated anti-metastatic effects by downregulating p53 and integrin α7, inhibiting epithelial–mesenchymal transition (EMT), and suppressing matrix metalloproteinase (MMP)-9 expression. This suggests that similar mechanisms may be applicable to the compound , highlighting its potential in cancer therapy.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Research Findings
A study synthesized various benzofuran derivatives and tested them for antimicrobial activity, revealing that certain derivatives showed effective inhibition against Candida strains with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
Table of Biological Activities
| Activity Type | Target Organism/Cell Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | Hepatocellular Carcinoma | Not specified |
| Antimicrobial | Staphylococcus aureus | 100 μg/mL |
| Antifungal | Candida albicans | 100 μg/mL |
Pharmacological Mechanisms
The biological activities of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Cell Proliferation : Induces apoptosis through intrinsic pathways.
- Modulation of EMT Markers : Alters expression levels of E-cadherin and vimentin, affecting cell motility.
- Antioxidant Activity : Protects normal cells from oxidative stress during therapeutic interventions.
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in material sciences due to its unique structural properties.
Polymer Chemistry
The compound can serve as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its functional groups allow for easy modification and incorporation into polymer matrices.
Nanotechnology
Research is ongoing into the use of this compound in creating nanomaterials for drug delivery systems, where its ability to encapsulate therapeutic agents could enhance bioavailability and reduce side effects.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Position 5 Substitutions
The target compound’s 5-[(2-methylphenyl)methoxy] group distinguishes it from analogs with alternative substituents:
- Target vs.
- Target vs. Sulfonamide Derivative () : The sulfonamide group introduces strong hydrogen-bonding capacity, which may improve receptor binding but reduce metabolic stability due to increased molecular weight .
2.2 Position 2 Substitutions
Variations at position 2 modulate electronic and steric effects:
- Target vs. 2-Phenyl Derivative () : The phenyl group’s bulkiness may hinder binding to compact active sites but improve crystallinity due to π-π stacking .
- Target vs.
2.3 Position 3 Derivatives
The carboxylic acid at position 3 contrasts with other functional groups:
- Target vs. Ester Derivatives () : Esterification reduces solubility but enhances cell membrane penetration, a common strategy in prodrug design .
- Target vs. Methylsulfanyl Derivative () : The thioether group lacks ionizability, favoring hydrophobic environments but limiting hydrogen-bonding interactions .
Physicochemical Properties
The carboxylic acid group in the target compound balances solubility and lipophilicity, making it more drug-like than sulfonamide or ester derivatives.
Biological Activity
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular structure:
- Molecular Formula : C23H22O4
- Molecular Weight : 358.393 g/mol
Research indicates that this compound exhibits various biological effects primarily through modulation of ion channels and receptors. Notably, it has been studied for its interaction with TRPM3 (Transient Receptor Potential Melastatin 3) channels, which are implicated in pain perception and other sensory functions.
TRPM3 Modulation
In vitro studies have demonstrated that this compound can act as an agonist of TRPM3 channels, leading to increased calcium influx in cells. This mechanism is significant for developing treatments for conditions associated with nociceptive pain and other sensory disorders .
Biological Activity and Therapeutic Applications
The biological activities of this compound include:
- Antinociceptive Effects : Studies have shown that the compound exhibits significant antinociceptive properties in animal models, suggesting potential use in pain management therapies .
- Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that this compound may possess cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and pancreatic cancer (PANC-1) cells. The structure-activity relationship suggests that modifications to the benzofuran moiety can enhance cytotoxicity .
Case Studies
Several case studies highlight the compound's potential:
- Pain Management : A study evaluated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a dose-dependent reduction in pain behavior, supporting its role as a therapeutic agent for chronic pain conditions .
- Cancer Research : In vitro assays revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways. This finding suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
